molecular formula C14H15ClN4O B12923119 4-Chloro-5-(2-(1-phenylbutylidene)hydrazinyl)pyridazin-3(2H)-one CAS No. 6959-30-4

4-Chloro-5-(2-(1-phenylbutylidene)hydrazinyl)pyridazin-3(2H)-one

Cat. No.: B12923119
CAS No.: 6959-30-4
M. Wt: 290.75 g/mol
InChI Key: XZWHHFSGXLTSPK-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(2-(1-phenylbutylidene)hydrazinyl)pyridazin-3(2H)-one (CAS 6959-30-4) is a pyridazinone derivative featuring a chloro group at position 4 and a hydrazinyl group at position 5, substituted with a 1-phenylbutylidene moiety . This compound belongs to a class of hydrazine-functionalized pyridazinones, which are studied for their diverse biological activities, including enzyme inhibition and receptor antagonism.

Properties

CAS No.

6959-30-4

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

5-chloro-4-[(2Z)-2-(1-phenylbutylidene)hydrazinyl]-1H-pyridazin-6-one

InChI

InChI=1S/C14H15ClN4O/c1-2-6-11(10-7-4-3-5-8-10)17-18-12-9-16-19-14(20)13(12)15/h3-5,7-9H,2,6H2,1H3,(H2,18,19,20)/b17-11-

InChI Key

XZWHHFSGXLTSPK-BOPFTXTBSA-N

Isomeric SMILES

CCC/C(=N/NC1=C(C(=O)NN=C1)Cl)/C2=CC=CC=C2

Canonical SMILES

CCCC(=NNC1=C(C(=O)NN=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

4-Chloro-5-(2-(1-phenylbutylidene)hydrazinyl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H15ClN4O
  • Molecular Weight : 290.75 g/mol
  • CAS Number : 6959-30-4

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-cancer properties, as well as its effects on various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)10.0Inhibition of proliferation and migration
A549 (Lung Cancer)15.0Disruption of mitochondrial function

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases, which are critical enzymes in the apoptotic pathway.
  • Cell Cycle Arrest : It has been noted to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, leading to oxidative stress and subsequent cell death in susceptible cancer cells.

Case Studies

Several case studies have investigated the efficacy of this compound in vivo and in vitro:

  • In Vitro Study on MCF-7 Cells :
    • A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis revealed a significant increase in early and late apoptotic cells after treatment.
  • In Vivo Study on Xenograft Models :
    • In a murine model with xenografted tumors derived from HeLa cells, administration of the compound significantly reduced tumor size compared to control groups.
    • Histological analysis showed increased necrosis and apoptosis within treated tumors.

Comparison with Similar Compounds

Key Observations:
  • Hydrazinyl vs. Amino Substituents: The hydrazinyl group in the target compound and L67 enables hydrogen bonding, critical for enzyme inhibition (e.g., DNA ligases in L67) . In contrast, the methylamino group in norflurazon reduces hydrogen-bonding capacity but enhances lipophilicity, contributing to its herbicidal activity .
  • Aromatic vs. L67’s 4-hydroxy-3-nitrobenzylidene group introduces electron-withdrawing effects and hydrogen-bond donors, enhancing DNA ligase inhibition .
  • Biological Target Diversity :

    • Substituents dictate target specificity. For example, the bromopentyl chain in the α1-adrenergic antagonist () likely interacts with hydrophobic receptor pockets, while L67’s nitro group participates in charge-transfer interactions with enzymes .

Physicochemical and Structural Properties

  • Molecular Weight and Solubility :

    • The target compound (C₁₄H₁₅ClN₄O, ~290.7 g/mol) is heavier than analogs like 4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one (214.65 g/mol) .
    • Hydrazine derivatives (e.g., L67) exhibit higher polarity due to NH groups, improving aqueous solubility compared to ether-linked analogs .
  • Crystallographic Data :

    • In 2-tert-butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one (), the dihedral angle between the pyridazine and benzene rings is 41.37°, influencing molecular packing and stability. Such data aids in understanding solid-state interactions for formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.